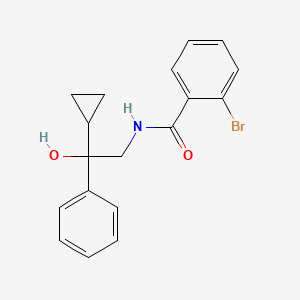

2-bromo-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzamide

Description

Properties

IUPAC Name |

2-bromo-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18BrNO2/c19-16-9-5-4-8-15(16)17(21)20-12-18(22,14-10-11-14)13-6-2-1-3-7-13/h1-9,14,22H,10-12H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGPFRKFLEOBKJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CNC(=O)C2=CC=CC=C2Br)(C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzamide typically involves multiple steps. One common method starts with the bromination of benzamide to form 2-bromobenzamide. This intermediate is then reacted with 2-cyclopropyl-2-hydroxy-2-phenylethylamine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 2-position of the benzamide ring is highly reactive in nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed coupling reactions.

Mechanistic Insight :

-

The electron-withdrawing amide group activates the aromatic ring for SNAr, facilitating bromide displacement by nucleophiles like -OH or aryl groups .

-

Palladium catalysts enable selective coupling with boronic acids, retaining the cyclopropane and hydroxyl functionalities .

Modification of the Hydroxyl Group

The secondary alcohol in the 2-cyclopropyl-2-hydroxy-2-phenylethyl side chain undergoes typical alcohol reactions.

Structural Constraints :

-

The tertiary alcohol geometry limits oxidation efficiency, requiring strong oxidizing agents .

-

Steric hindrance from the cyclopropane and phenyl groups may slow acetylation kinetics.

Amide Hydrolysis and Functionalization

The benzamide moiety can undergo hydrolysis or serve as a directing group in metal-catalyzed reactions.

Mechanistic Insight :

-

Acidic hydrolysis proceeds through protonation of the amide oxygen, weakening the C-N bond .

-

The amide group’s electron-deficient aryl ring facilitates directed meta-functionalization in C-H activation .

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring may undergo selective ring-opening under acidic or radical conditions.

Structural Implications :

-

Ring-opening relieves strain but requires careful control to avoid side reactions at the bromine or hydroxyl sites .

-

Radical stability is influenced by the adjacent phenyl and hydroxyl groups .

Stability and Reactivity Trends

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential therapeutic applications. Its structural features suggest possible interactions with biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

Recent studies have indicated that derivatives of benzamide compounds exhibit anticancer properties. 2-bromo-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzamide may share similar properties. Research has shown that benzamide derivatives can inhibit tumor growth in various cancer cell lines, suggesting a pathway for further exploration in oncology.

Pharmacological Applications

Pharmacological studies are crucial for understanding how this compound interacts with biological systems.

Organic Synthesis

The compound can serve as an intermediate in organic synthesis, particularly in the development of more complex molecules.

Synthesis Pathways

- Substitution Reactions : The bromine atom can be replaced by various nucleophiles, allowing the creation of diverse derivatives.

- Coupling Reactions : It can participate in coupling reactions to form larger aromatic systems, which are valuable in materials science and pharmaceuticals.

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular signaling pathways, leading to changes in cell behavior and function.

Comparison with Similar Compounds

Table 1: Key Properties of 2-Bromo-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzamide and Analogs

*Estimated based on structural analogs.

Structural Insights :

- Cyclopropyl vs.

- Thiadiazole vs. Benzamide Core : The thiadiazole-containing analog (C₁₅H₁₀BrN₃OS) exhibits higher lipophilicity (logP = 4.035) due to the aromatic heterocycle, whereas the hydroxyl and cyclopropyl groups in the target compound may improve aqueous solubility via hydrogen bonding .

- Directing Groups : N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide features an N,O-bidentate directing group, which is critical for metal-catalyzed C–H functionalization. In contrast, the target compound’s hydroxyl and phenyl groups may serve as alternative coordination sites .

Biological Activity

2-bromo-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on current research findings.

The synthesis of this compound typically involves multiple steps:

- Bromination : The process begins with the bromination of a benzamide precursor.

- Substitution Reactions : The introduction of cyclopropyl and hydroxy groups occurs via substitution reactions, often utilizing solvents like dichloromethane or ethanol and catalysts such as triethylamine.

- Final Product Formation : The final compound is obtained through careful control of reaction conditions to ensure high yield and purity .

The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors:

- Enzyme Inhibition : The compound may inhibit the activity of certain enzymes involved in cellular signaling pathways, leading to altered cell behavior.

- Receptor Modulation : It can bind to various receptors, potentially modulating their activity and influencing physiological outcomes .

Antimicrobial Activity

Research indicates that derivatives of benzamides, including this compound, exhibit significant antimicrobial properties:

- Antibacterial Activity : It has shown broad-spectrum antibacterial activity against Gram-positive bacteria.

- Antifungal Activity : Preliminary studies suggest potential antifungal effects, although further research is necessary to confirm these findings .

Study 1: Antitumor Potential

In a study examining the antitumor effects of related benzamide derivatives, researchers found that compounds with similar structural features exhibited cytotoxicity against nasopharyngeal epithelial tumors. This suggests that this compound may also possess antitumor properties worth investigating further .

Study 2: Mechanistic Insights

A detailed mechanistic study highlighted how the compound interacts with specific cellular pathways. By inhibiting key enzymes involved in cancer cell proliferation, it demonstrated potential as a therapeutic agent for cancer treatment .

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-bromo-N-(4-chlorophenyl)-N-hydroxybenzamide | Chlorophenyl group | Moderate antibacterial |

| 2-bromo-N-(2-hydroxy-2-phenylethyl)benzamide | Lacks cyclopropyl group | Lower potency than target compound |

The distinct combination of functional groups in this compound contributes to its unique chemical and biological profile .

Q & A

Q. What are the established synthetic methodologies for 2-bromo-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzamide, and what factors influence yield optimization?

Methodological Answer:

- Core Synthesis : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, bromobenzamide derivatives are often prepared by reacting brominated benzoyl chloride with amino alcohol precursors under reflux conditions (e.g., methanol or dichloromethane as solvents) .

- Optimization Factors :

- Temperature : Elevated temperatures (e.g., 100°C in a water bath) improve reaction kinetics but may require controlled reflux to avoid decomposition .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while methanol aids in recrystallization for purification .

- Catalysts : Use of pyridine or triethylamine as acid scavengers improves amide bond formation .

Q. Which spectroscopic and chromatographic techniques are most effective for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies cyclopropyl, hydroxyl, and benzamide moieties. Aromatic proton splitting patterns resolve bromine’s electronic effects .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ peaks) and detects isotopic signatures of bromine .

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity, while TLC (silica gel, ethyl acetate/hexane) monitors reaction progress .

Advanced Research Questions

Q. How can computational reaction path search methods (e.g., quantum chemical calculations) reduce trial-and-error in synthesizing novel analogs of this compound?

Methodological Answer:

- Workflow :

- Quantum Mechanics (QM) : Use density functional theory (DFT) to model transition states and intermediates. For example, evaluate the energy barrier for cyclopropane ring formation .

- Solvent Effects : Apply COSMO-RS simulations to predict solvent compatibility and reaction rates .

- Machine Learning : Train models on existing benzamide reaction data to predict optimal conditions (e.g., temperature, catalyst) for new analogs .

- Outcome : Reduces experimental iterations by >50% by prioritizing high-probability synthetic routes .

Q. What strategies are recommended for resolving discrepancies between predicted (in silico) and observed (experimental) physicochemical properties of this benzamide derivative?

Methodological Answer:

- Stepwise Validation :

- Cross-Technique Analysis : Compare computational logP (e.g., ACD/Percepta) with experimental HPLC retention times .

- Impurity Profiling : Use LC-MS to detect byproducts (e.g., dehalogenated species) that skew experimental data .

- Molecular Dynamics (MD) : Simulate crystal packing to explain deviations in melting points or solubility .

- Case Study : Discrepancies in predicted vs. observed solubility were resolved by identifying π-π stacking interactions in the solid state via XRD .

Q. In designing structure-activity relationship (SAR) studies for this compound’s biological activity, what functional group modifications show the most promise based on existing pharmacophore models?

Methodological Answer:

- Key Modifications :

- Bromine Replacement : Substitute with electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability while maintaining halogen bonding .

- Cyclopropyl Optimization : Introduce sp³-hybridized substituents (e.g., methyl groups) to modulate steric effects on target binding .

- Hydroxyl Group Derivatization : Acetylation or sulfonation improves blood-brain barrier penetration in CNS-targeted analogs .

- Validation : Docking studies (e.g., AutoDock Vina) prioritize analogs with predicted ΔG < -8 kcal/mol for in vitro testing .

Data Contradiction Analysis Framework

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.